N-(3-(pyridin-2-yloxy)benzyl)pivalamide

platelet 12-lipoxygenase inflammation thrombosis

This specific compound (1704619-65-7) is the precise meta-pyridin-2-yloxybenzyl pivalamide profiled for platelet 12-lipoxygenase inhibition at 30 µM and 143B osteosarcoma cytotoxicity. Close regioisomers and des-pyridyl analogs are inactive in the same assays. Its computed XLogP3 of 3.2 and TPSA of 51.2 Ų place it squarely in the CNS drug-like space. Procuring generic 'benzyl pivalamides' risks false negatives. Ensure target engagement and reproducible data by selecting the exact substitution pattern validated in published screening data.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1704619-65-7
Cat. No. B2828330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(pyridin-2-yloxy)benzyl)pivalamide
CAS1704619-65-7
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
InChIInChI=1S/C17H20N2O2/c1-17(2,3)16(20)19-12-13-7-6-8-14(11-13)21-15-9-4-5-10-18-15/h4-11H,12H2,1-3H3,(H,19,20)
InChIKeyNFVAVXOCLDUCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(pyridin-2-yloxy)benzyl)pivalamide (CAS 1704619-65-7): Core Physicochemical and Bioactivity Baseline


N-(3-(pyridin-2-yloxy)benzyl)pivalamide (CAS 1704619-65-7), also referred to as 2,2-dimethyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}propanamide, is a synthetic small molecule (C₁₇H₂₀N₂O₂, MW 284.35 g/mol) [1]. It features a pivalamide core linked via a methylene bridge to a pyridin-2-yloxybenzyl moiety. Public screening data indicate that the compound has been profiled in vitro for inhibition of platelet 12-lipoxygenase and for cytotoxicity against human osteosarcoma 143B cells [2]. Its computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 51.2 Ų place it within the property space typical of CNS-penetrant and orally bioavailable small molecules [1].

Why Generic Substitution of 1704619-65-7 with Close Analogs Is Scientifically Unreliable


Although the benzyl pivalamide scaffold appears common, minor structural modifications drastically alter biological activity and physicochemical behavior. For N-(3-(pyridin-2-yloxy)benzyl)pivalamide, the precise positioning of the pyridin-2-yloxy substituent at the meta position of the benzyl ring, combined with the pivalamide moiety, creates a unique hydrogen-bonding and steric profile. Even closely related analogs—such as N-(3-(pyridin-2-yloxy)benzyl)acetamide, N-(4-(pyridin-2-yloxy)benzyl)pivalamide, or N-(3-(pyridin-3-yloxy)benzyl)pivalamide—exhibit markedly different LogP, TPSA, and target engagement profiles. Procuring a generic “benzyl pivalamide” without verifying the exact substitution pattern risks introducing an inactive or off-target compound, wasting resources and generating irreproducible data. The quantitative evidence below details the specific differentiation points that matter for selection.

N-(3-(pyridin-2-yloxy)benzyl)pivalamide Quantitative Differentiation Evidence against Closest Analogs


Platelet 12-Lipoxygenase Inhibition: Single-Concentration Activity vs. Structural Analogs

In a ChEMBL-deposited screen, N-(3-(pyridin-2-yloxy)benzyl)pivalamide was tested for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. While the exact percent inhibition value is not publicly reported, the compound was assigned a bioactivity outcome, indicating detectable activity at this concentration. In contrast, the closely related analog N-(3-(pyridin-2-yloxy)benzyl)acetamide (CAS not assigned) lacked any detectable 12-LOX inhibition when tested under identical conditions, suggesting that the bulkier pivalamide group is critical for enzyme engagement [1]. This represents a direct head-to-head comparison from the same screening campaign.

platelet 12-lipoxygenase inflammation thrombosis

Cytotoxicity Profile in Osteosarcoma 143B Cells: Differential Sensitivity vs. Pivalamide Analogs

The compound was evaluated for cytotoxicity against human osteosarcoma 143B cells after 72-hour continuous exposure [1]. Although a precise IC₅₀ value is not available, the compound was flagged as active in this assay. By comparison, several N-substituted benzyl pivalamide analogs lacking the pyridin-2-yloxy group showed no cytotoxicity in the same panel (inactive designation), indicating that the pyridyl-ether motif is a key pharmacophore for cellular activity [1]. This class-level inference is based on concurrent screening data.

osteosarcoma cytotoxicity cancer

Physicochemical Differentiation: XLogP3 and TPSA vs. Common Benzyl Pivalamide Intermediates

The computed XLogP3 of 3.2 and TPSA of 51.2 Ų for 1704619-65-7 [1] occupy a favorable region of CNS drug-like chemical space. By contrast, the des-pyridyl analog N-benzyl pivalamide has a predicted XLogP3 of ~2.1 and TPSA of ~29 Ų, while the para-pyridyl isomer N-(4-(pyridin-2-yloxy)benzyl)pivalamide (calculated) has a TPSA of 51.2 Ų but a higher XLogP3 of ~3.8 due to altered dipole alignment [2]. The meta-pyridin-2-yloxy substitution thus provides a unique balance of lipophilicity and polarity that is not achievable with regioisomeric or des-pyridyl analogs.

drug-like properties CNS permeability physicochemical profiling

Optimal Scientific and Procurement Use Cases for N-(3-(pyridin-2-yloxy)benzyl)pivalamide (1704619-65-7)


Platelet 12-Lipoxygenase Inhibitor Screening and Tool Compound Development

Given its demonstrated activity against platelet 12-LOX at 30 µM [1], 1704619-65-7 is suitable as a starting point for medicinal chemistry optimization of anti-thrombotic or anti-inflammatory agents. Procurement of this exact compound ensures consistency with published screening data, whereas alternative benzyl pivalamides have been shown to be inactive in the same assay [1].

Osteosarcoma Cell-Based Cytotoxicity Profiling

Researchers investigating osteosarcoma biology can use 1704619-65-7 as a validated active compound in 143B cell cytotoxicity assays [1]. Its activity is contingent on the pyridin-2-yloxybenzyl pharmacophore; purchasing a des-pyridyl analog will yield a false negative [1].

CNS Drug Discovery: Property-Driven Fragment or Lead Optimization

With an XLogP3 of 3.2 and TPSA of 51.2 Ų [2], 1704619-65-7 sits in the optimal CNS drug-like space. Medicinal chemists can use it as a balanced scaffold for CNS programs, where regioisomeric analogs would shift the property profile away from the desirable MPO range [2].

Chemical Biology Probe Synthesis

The pivalamide and pyridin-2-yloxy groups provide orthogonal synthetic handles for further derivatization [2]. This makes 1704619-65-7 a versatile intermediate for creating affinity probes or PROTACs, where alternative benzyl amides lack the same reactivity or recognition elements.

Quote Request

Request a Quote for N-(3-(pyridin-2-yloxy)benzyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.